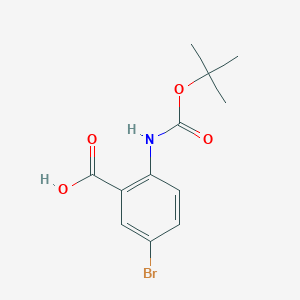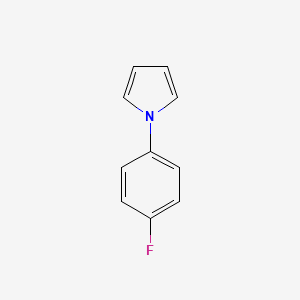![molecular formula C14H11FO2 B1300270 3-[(2-Fluorobenzyl)oxy]benzaldehyde CAS No. 423724-45-2](/img/structure/B1300270.png)
3-[(2-Fluorobenzyl)oxy]benzaldehyde
Descripción general
Descripción
The compound "3-[(2-Fluorobenzyl)oxy]benzaldehyde" is not directly mentioned in the provided papers. However, the papers do discuss various benzaldehyde derivatives and their chemical properties and reactions, which can provide insights into the behavior of similar compounds. For instance, the synthesis of fluorogenic reagents for the detection of primary amines using benzaldehyde derivatives is discussed . Additionally, the oxidation of a substrate analog by Pseudomonas fluorescens involving a benzaldehyde derivative is described . The use of benzaldehyde derivatives in the synthesis of 3,1-benzoxazines through grinding-induced reactions is also reported .
Synthesis Analysis
The synthesis of benzaldehyde derivatives can be achieved through various methods. For example, the FeCl3-catalyzed alkyne-aldehyde metathesis reaction is an efficient method to synthesize structurally diverse oxepines, which are closely related to benzaldehyde derivatives . The reaction conditions are mild and exhibit high regio- and chemoselectivity. Similarly, the synthesis of fluorogenic reagents for chromatographic analysis involves the reaction of benzaldehyde derivatives with primary amines .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be complex and diverse. The papers describe the formation of highly fluorescent isoindole derivatives from reactions involving benzaldehyde derivatives . Additionally, the formation of 3,1-benzoxazines from benzaldehyde derivatives indicates the potential for cyclic structures and heterocycles within the molecular framework .
Chemical Reactions Analysis
Benzaldehyde derivatives participate in a variety of chemical reactions. They can react with primary amines to form fluorescent derivatives for sensitive detection . They also undergo oxidation reactions, as seen with the oxidation of 2,3-dihydroxybenzoate by Pseudomonas fluorescens . Furthermore, the reaction of fluorine-containing 3-oxo esters with aldehydes, including benzaldehyde, can lead to the formation of complex fluorinated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be inferred from their reactions and synthesis. The high fluorescence of the isoindole derivatives suggests that benzaldehyde derivatives can be designed to have specific optical properties . The sensitivity of detection methods using these derivatives indicates that they have significant analytical applications . The ability to form stable heterocyclic compounds like 3,1-benzoxazines also points to their potential utility in various chemical syntheses .
Aplicaciones Científicas De Investigación
1. Synthesis of Spirocyclic Sigma1 Receptor Ligands
3H-spiro[[2]benzofuran-1,4'-piperidines], synthesized using a lithiated benzaldehyde derivative like 3-[(2-Fluorobenzyl)oxy]benzaldehyde, show significant potential in medicinal chemistry. They exhibit subnanomolar sigma(1) affinity and high selectivity against the sigma(2) subtype. These compounds could be used in PET radiotracers for brain imaging or drug development (Maestrup et al., 2009).
2. N-Heterocyclic Carbene-Catalyzed Nucleophilic Aroylation
The catalytic process involving N-heterocyclic carbenes (NHCs) can replace fluoro groups in compounds like 3-[(2-Fluorobenzyl)oxy]benzaldehyde with aroyl groups derived from aromatic aldehydes. This method allows for the synthesis of polysubstituted benzophenones, potentially useful in various organic synthesis and pharmaceutical applications (Suzuki et al., 2008).
3. Ruthenium-Mediated Dehydration of Benzaldehyde Oxime
The reaction of RuBr3·xH2O with benzaldehyde oxime, possibly including derivatives like 3-[(2-Fluorobenzyl)oxy]benzaldehyde, results in metal-assisted dehydration. This process is significant for understanding the complex reactions involving ruthenium and its potential applications in catalysis and organic synthesis (Kukushkin et al., 1997).
4. Reactions of Fluoro-Containing 3-Oxo Esters with Aldehydes
The reaction of fluoroalkyl-containing 3-oxo esters with aldehydes, including benzaldehyde derivatives, can form various fluoroacyl-esters or tetrahydropyranes. These reactions are essential for the development of new organic compounds with potential applications in pharmaceuticals and material science (Pryadeina et al., 2002).
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTELQZWKXZXVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorobenzyl)oxy]benzaldehyde | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

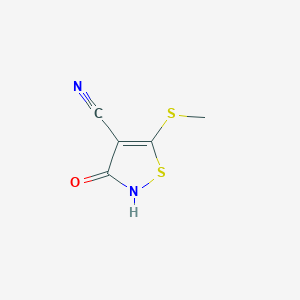
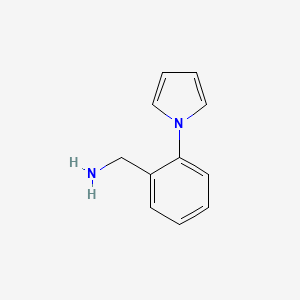
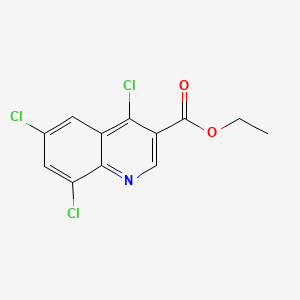
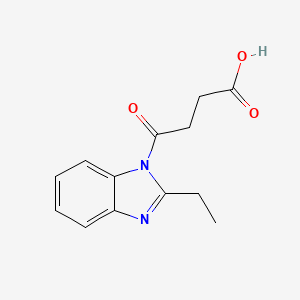
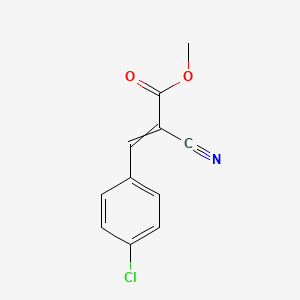


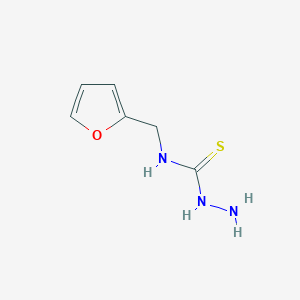
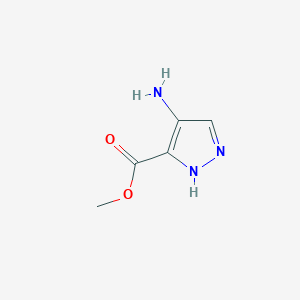
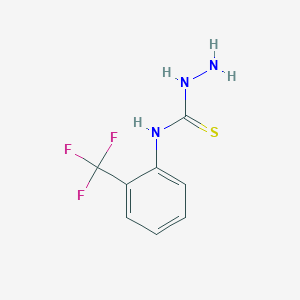
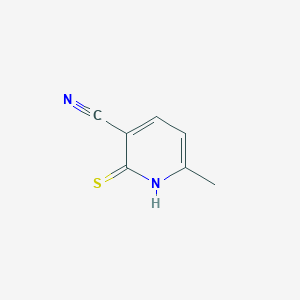
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)
